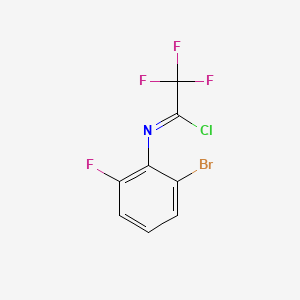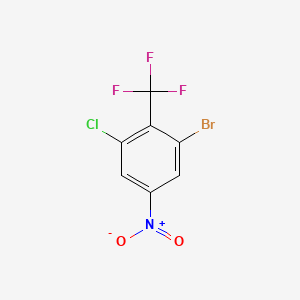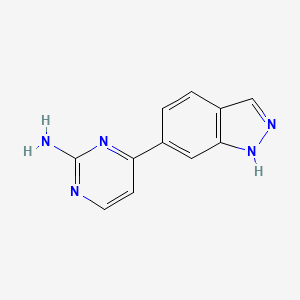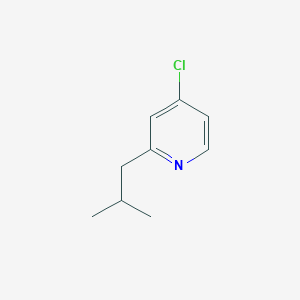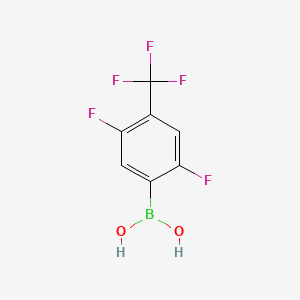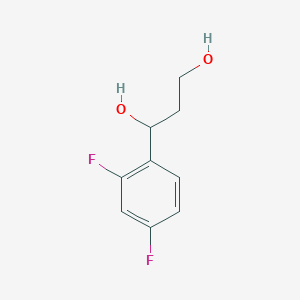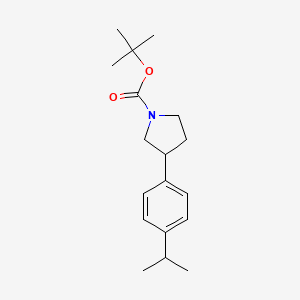
1-Boc-3-(4-isopropylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-(4-isopropylphenyl)pyrrolidine is a chemical compound with the molecular formula C18H27NO2 and a molecular weight of 289.41 g/mol . It is a pyrrolidine derivative, where the pyrrolidine ring is substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 4-isopropylphenyl group at the third position of the ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features.
Preparation Methods
1-Boc-3-(4-isopropylphenyl)pyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-(4-isopropylphenyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired Boc-protected product .
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods ensure high purity and yield of the final product while minimizing waste and production costs.
Chemical Reactions Analysis
1-Boc-3-(4-isopropylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the isopropyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often reduce the carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atom or the aromatic ring. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Scientific Research Applications
1-Boc-3-(4-isopropylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding. Its structural features make it a useful probe in biochemical assays.
Medicine: In medicinal chemistry, this compound is employed in the design and synthesis of potential drug candidates. Its ability to interact with biological targets makes it a valuable scaffold for drug discovery.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Boc-3-(4-isopropylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. Its molecular targets and pathways involved can vary based on the functional groups present and the overall structure of the molecule. Detailed studies on its binding interactions and conformational changes are essential to understand its mechanism of action .
Comparison with Similar Compounds
1-Boc-3-(4-isopropylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-phenylpyrrolidine: This compound lacks the isopropyl group on the phenyl ring, which may result in different chemical reactivity and biological activity.
1-Boc-3-(4-methylphenyl)pyrrolidine: The presence of a methyl group instead of an isopropyl group can influence the compound’s steric and electronic properties, affecting its interactions with biological targets.
1-Boc-3-(4-tert-butylphenyl)pyrrolidine: The larger tert-butyl group can introduce significant steric hindrance, potentially altering the compound’s reactivity and binding affinity.
Each of these compounds has unique structural features that can impact their chemical and biological properties, making them valuable for different applications in research and industry.
Properties
Molecular Formula |
C18H27NO2 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
tert-butyl 3-(4-propan-2-ylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO2/c1-13(2)14-6-8-15(9-7-14)16-10-11-19(12-16)17(20)21-18(3,4)5/h6-9,13,16H,10-12H2,1-5H3 |
InChI Key |
ZJKJFPACYXMSOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


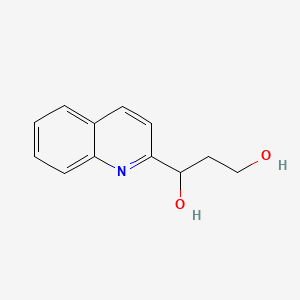
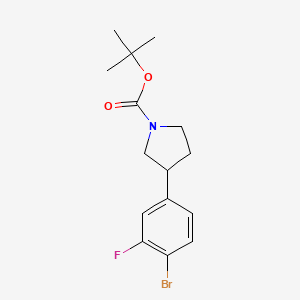

![Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride](/img/structure/B13679423.png)
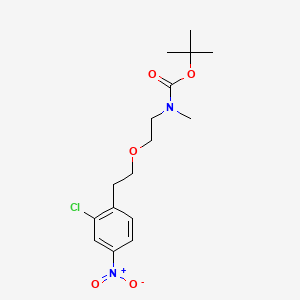
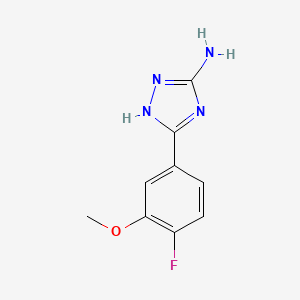

![1-Oxaspiro[5.7]tridecan-4-one](/img/structure/B13679459.png)
